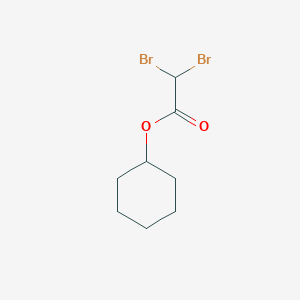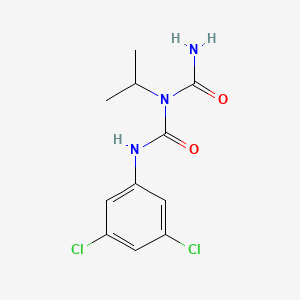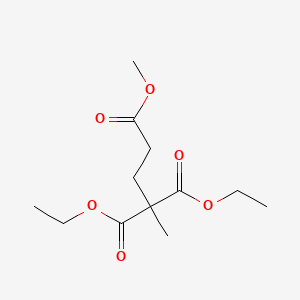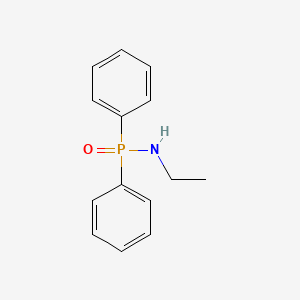![molecular formula C21H21NO3S B14497935 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide CAS No. 65109-85-5](/img/structure/B14497935.png)
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide is a compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a sulfonamide group, which is often associated with antibacterial properties, and a phenoxy group, which can contribute to various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated product undergoes nucleophilic substitution with a phenoxy derivative to introduce the phenoxy group.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The phenoxy group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic Acid: Known for its herbicidal properties.
Sulfanilamide: A well-known antibacterial agent.
Phenoxybenzamine: Used as an alpha-adrenergic antagonist.
Uniqueness
4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide is unique due to its combined structural features of a sulfonamide and a phenoxy group, which contribute to its diverse biological activities and potential therapeutic applications. This combination is not commonly found in other similar compounds, making it a valuable subject of study in medicinal chemistry.
Propriétés
Numéro CAS |
65109-85-5 |
|---|---|
Formule moléculaire |
C21H21NO3S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
4-methyl-N-[3-(2-phenylethyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C21H21NO3S/c1-17-10-14-21(15-11-17)26(23,24)22-25-20-9-5-8-19(16-20)13-12-18-6-3-2-4-7-18/h2-11,14-16,22H,12-13H2,1H3 |
Clé InChI |
KDMMOQSBDSDYIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NOC2=CC=CC(=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)

![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)


![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)

![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)



![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
